molecular formula C43H61O2P B1526875 AdBrettPhos CAS No. 1160861-59-5

AdBrettPhos

Cat. No. B1526875
CAS RN: 1160861-59-5
M. Wt: 640.9 g/mol
InChI Key: NMGHOZQCYNKWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AdBrettPhos is a phosphine-based ligand used in the direct monoarylation of ammonia and suppresses diarylation . It is also a good ligand for five-membered heteroarene couplings and is employed in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .


Synthesis Analysis

This compound was synthesized and used along with tBuBrettPhos in C-O coupling reactions at low temperatures . Pd catalysts containing these ligands were used to couple electron-neutral aryl bromides with phenols at room temperature for the first time .


Molecular Structure Analysis

The molecular formula of this compound is C43H61O2P . The average mass is 640.917 Da and the monoisotopic mass is 640.440918 Da .


Chemical Reactions Analysis

This compound is used in the direct monoarylation of ammonia and suppresses diarylation . It is also used in five-membered heteroarene couplings and in the preparation of phosphine-ligated palladium complexes to facilitate C-N coupling reactions .


Physical And Chemical Properties Analysis

This compound has a molecular formula of CHOP, an average mass of 640.917 Da, and a monoisotopic mass of 640.440918 Da . It has 2 H bond acceptors, 0 H bond donors, 9 freely rotating bonds, and 2 Rule of 5 violations . Its ACD/LogP is 13.59 .

Scientific Research Applications

Catalyst System Improvement for Fluorination

AdBrettPhos has been identified as a key component in improving catalyst systems for the palladium-catalyzed fluorination of aryl triflates, a process relevant to the synthesis of biologically active compounds. The stable Pd(0) species [(1,5-cyclooctadiene)(L·Pd)2] (L = this compound) offers significant advancements, activating at room temperature under neutral conditions and leading to cleaner reaction profiles (Lee, Milner, & Buchwald, 2013).

Safety and Hazards

According to the safety data sheet, AdBrettPhos is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air .

Future Directions

While specific future directions for AdBrettPhos are not mentioned in the retrieved sources, its use in various coupling reactions suggests potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H61O2P/c1-25(2)34-17-35(26(3)4)39(36(18-34)27(5)6)40-37(44-7)9-10-38(45-8)41(40)46(42-19-28-11-29(20-42)13-30(12-28)21-42)43-22-31-14-32(23-43)16-33(15-31)24-43/h9-10,17-18,25-33H,11-16,19-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGHOZQCYNKWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)OC)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H61O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AdBrettPhos
Reactant of Route 2
Reactant of Route 2
AdBrettPhos
Reactant of Route 3
Reactant of Route 3
AdBrettPhos
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
AdBrettPhos
Reactant of Route 5
Reactant of Route 5
AdBrettPhos
Reactant of Route 6
Reactant of Route 6
AdBrettPhos

Q & A

Q1: What is AdBrettPhos and what types of reactions is it used for?

A1: this compound (also known as biphenyl-diadamantylphosphine) is an organophosphorus compound primarily used as a ligand in palladium-catalyzed cross-coupling reactions [, , , ]. These reactions are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Q2: The provided papers highlight the use of this compound in palladium-catalyzed fluorination and amination reactions. What makes this compound particularly suitable for these transformations?

A2: this compound possesses several structural features that contribute to its effectiveness in palladium catalysis:

  • Bulky Structure: The two adamantyl groups attached to the phosphorus atom create significant steric hindrance around the palladium center. This bulkiness facilitates reductive elimination, a crucial step in cross-coupling reactions, leading to the desired product formation [, ].
  • Electron-Richness: The biphenyl group and the phosphorus atom itself are electron-rich, which enhances the oxidative addition step of the catalytic cycle. This property is especially important for activating less reactive substrates like aryl chlorides, enabling efficient amination reactions [].

Q3: What are the advantages of using a precatalyst system like [(1,5-cyclooctadiene)(this compound·Pd)2] for fluorination reactions, as described in one of the papers?

A3: The use of [(1,5-cyclooctadiene)(this compound·Pd)2] as a precatalyst offers several advantages []:

    Q4: One paper mentions the synthesis of a series of ligands related to this compound. What was the goal of this research?

    A4: Researchers synthesized a series of novel dialkylbiarylphosphine ligands similar to this compound to investigate the impact of structural modifications on catalytic activity in C-N coupling reactions []. The aim was to gain a deeper understanding of the structure-activity relationships (SAR) within this ligand class and potentially identify even more efficient catalysts for specific transformations.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.